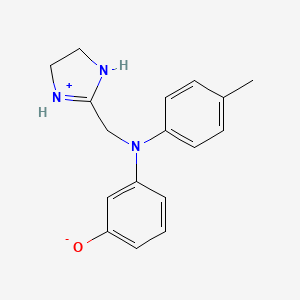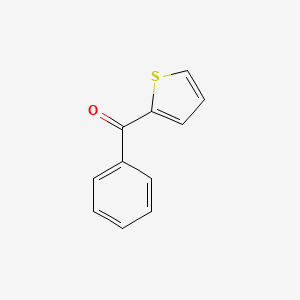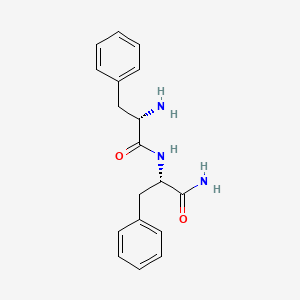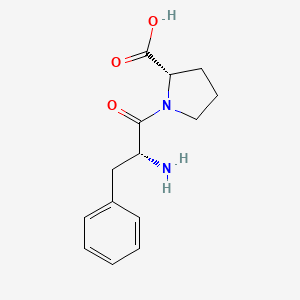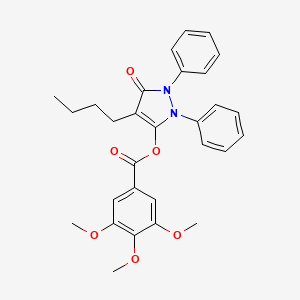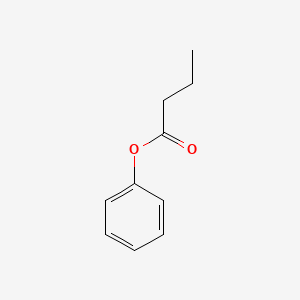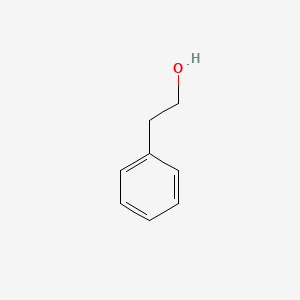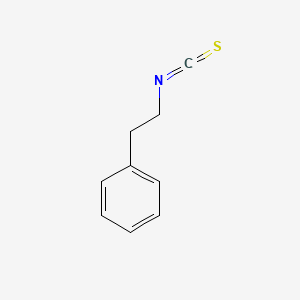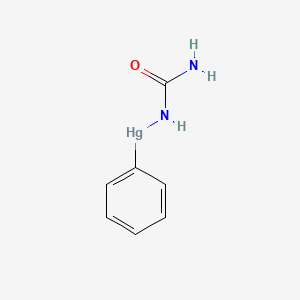![molecular formula C22H23N3O3 B1677731 6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one CAS No. 785708-33-0](/img/structure/B1677731.png)
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one
Overview
Description
The compound is a derivative of quinazolinone, which is a heterocyclic chemical compound. There are two structural isomers of quinazolinone, 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone form being the more common isomer . Quinazolinones and their derivatives are known to possess a wide range of biological activities.
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Quinazolinones, for example, can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, due to the presence of a carbonyl group .Scientific Research Applications
Antimalarial Activity
A study by Mizukawa et al. (2021) synthesized and evaluated approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, including compounds similar to the one , for their antimalarial activity. Their structure-activity relationship studies led to the identification of compounds with high antimalarial activity, suggesting potential as antimalarial drug leads (Mizukawa et al., 2021).
Antitumor and Tyrosine Kinase Inhibition
Another realm of application is in cancer research, where derivatives of 6,7-dimethoxyquinazoline have been explored for their potential as tyrosine kinase inhibitors. For instance, Rewcastle et al. (1996) investigated fused tricyclic quinazoline analogues for their ability to inhibit the enzyme tyrosine kinase, which is integral to the epidermal growth factor receptor's activity, demonstrating their potential in cancer therapy (Rewcastle et al., 1996).
Antioxidant Properties
Al-azawi (2016) synthesized and characterized quinazolin derivatives, including compounds with structural similarities to the specified compound, to evaluate their antioxidant potential. The study revealed that some synthesized compounds exhibited significant scavenging capacity against radicals, indicating their potential as antioxidants (Al-azawi, 2016).
Analgesic and Anti-inflammatory Activities
Dewangan et al. (2016) synthesized new oxadiazole derivatives linked with quinazolin-4-one moiety, demonstrating significant analgesic and anti-inflammatory activities in animal studies. This research suggests the potential therapeutic applications of quinazolin-4-one derivatives in managing pain and inflammation (Dewangan et al., 2016).
Luminescence and OLED Applications
Pandey et al. (2017) explored the luminescence behavior of mono- and dimeric quinazoline derivatives, highlighting their potential application as OLED emitters due to their broad emission spectrum and good thermal stability. However, they noted rapid device degradation under current flow, which presents challenges for practical application (Pandey et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of APA modulator T4, also known as “6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one”, “SMR000067668”, or “Photoregulin3”, is the process of Alternative Polyadenylation (APA) . APA is a critical mechanism in regulating gene expression .
Mode of Action
APA modulator T4 modulates endogenous APA via nonkinase-mediated pathways . It promotes distal-to-proximal (DtoP) APA usage in multiple transcripts . This modulation is potentially through the autoregulated PABPN1 signaling pathway .
Biochemical Pathways
The APA modulator T4 affects the APA pathway, which plays a critical role in gene expression . By promoting DtoP APA usage, it influences the genomic sequence features and RNA binding protein (RBP) motifs associated with DtoP regulation . This modulation preferentially affects longer vulnerable introns enriched with distinctive A-rich motifs .
Pharmacokinetics
It’s known that the compound exhibits high potency and selectivity for apa modulation
Result of Action
The modulation of APA by T4 results in the induction of a preference for the use of proximal intronic poly (A) cleavage sites (CSs) with long intron regions . This modulation can influence the expression of various genes, thereby potentially affecting cellular functions and processes .
properties
IUPAC Name |
6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-12-17-18(13-20(19)28-2)23-21(24-22(17)26)14-25-10-8-16(9-11-25)15-6-4-3-5-7-15/h3-8,12-13H,9-11,14H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCSOMMBIPJYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CN3CCC(=CC3)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



